Synthesis of 13C5 labeled adenosine monophosphate
Synthesis of 13C5 labeled adenosine monophosphate
Precision Synthesis of [Ribose- ]-Adenosine Monophosphate (AMP)
Executive Summary
This technical guide details the total chemical synthesis of [1',2',3',4',5'-
The protocol follows a convergent synthetic strategy :
-
Activation: Conversion of [U-
]-D-Ribose to a glycosyl donor. -
Coupling: Vorbrüggen glycosylation to form the nucleoside core.
-
Functionalization: Regioselective 5'-phosphorylation via the Yoshikawa protocol.[1]
Phase 1: Strategic Retrosynthesis & Logic
The synthesis relies on the Vorbrüggen Coupling for the nucleoside formation and the Yoshikawa Reaction for phosphorylation. This route is chosen over enzymatic methods to avoid the complex purification of kinase mixtures and to ensure the exclusive formation of the
Workflow Logic (DOT Visualization)
Figure 1: Convergent synthetic pathway for 13C5-AMP. Blue nodes indicate commercial starting materials; Green indicates the final product.
Phase 2: Synthesis of the Glycosyl Donor
Objective: Convert hydrophilic [U-
Protocol: Per-acetylation
Reagents: [U-
-
Dissolution: Suspend 1.0 g of [U-
]-D-Ribose in 10 mL of anhydrous pyridine at 0°C under argon. -
Acetylation: Add
(5.0 eq) dropwise. The reaction is exothermic; maintain temperature <10°C to prevent furanose-to-pyranose isomerization. -
Equilibration: Allow to warm to room temperature (RT) and stir for 4–6 hours.
-
Workup: Quench with ice water. Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (to remove pyridine), then saturated
, then brine. -
Drying: Dry over
and concentrate in vacuo.-
Result: 1,2,3,5-Tetra-O-acetyl-[U-
]- -D-ribofuranose. -
Expert Note: The
-anomer usually crystallizes out. If an oil is obtained, it is likely an mixture, which is acceptable for the next step as the intermediate oxocarbenium ion scrambles the anomeric center.
-
Phase 3: The Vorbrüggen Coupling (Nucleoside Formation)
Objective: Stereoselective coupling of the silylated base with the ribose donor.
Mechanism: The 2-O-acetyl group assists in stabilizing the oxocarbenium intermediate, blocking the
Protocol
Reagents: Adenine, N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Anhydrous Acetonitrile (MeCN).[2][3][4][5][6]
| Component | Equivalents | Role |
| Adenine | 1.1 eq | Nucleobase |
| Tetra-acetyl-Ribose | 1.0 eq | Electrophile (Donor) |
| BSA | 3.0 eq | Silylating Agent |
| TMSOTf | 1.1 eq | Lewis Acid Catalyst |
-
Silylation (In Situ): Suspend Adenine in anhydrous MeCN under Argon. Add BSA.[3] Heat to 60°C for 30 mins until a clear solution forms (formation of
-bis(trimethylsilyl)adenine). -
Coupling: Cool the silylated base solution to 0°C. Add the Tetra-acetyl-ribose (dissolved in minimal MeCN).
-
Catalysis: Add TMSOTf dropwise.
-
Critical Control Point: Do not allow temperature to spike.
-
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).[7]
-
Deprotection (Global): Once coupling is complete, add 7N
in Methanol (MeOH) directly to the crude residue (after solvent swap) or perform workup first. Stir sealed at RT overnight to remove acetyl groups. -
Purification: Recrystallize from water/ethanol to yield pure [Ribose-
]-Adenosine .
Phase 4: Regioselective Phosphorylation (Yoshikawa Protocol)
Objective: Selective phosphorylation of the primary 5'-hydroxyl group without protecting the 2'/3' secondary hydroxyls.
Mechanism:
Protocol
Reagents: [Ribose-
-
Drying: Dry the
-Adenosine strictly over in a vacuum desiccator for 24h. Moisture is the enemy of this reaction. -
Solvation: Suspend Adenosine (200 mg) in TMP (2 mL).
-
Reaction: Cool to 0°C. Add
(2.0 eq) dropwise.-
Expert Insight: The "Ikemoto optimization" suggests stirring the nucleoside in TMP at 50°C first to ensure full solvation/complexation, then cooling to 0°C for
addition. This reduces polychlorination byproducts.
-
-
Hydrolysis: After 2–3 hours (monitor by HPLC), pour the reaction mixture into ice-cold water containing
(pH control to ~2.0–3.0 initially to hydrolyze the phosphorodichloridate intermediate). -
Neutralization: Adjust pH to 7.0 with NaOH.
Phase 5: Purification & QC
Objective: Isolate 13C5-AMP from inorganic salts and unreacted nucleosides.
Ion Exchange Chromatography (IEX)
Use DEAE-Sepharose or Q-Sepharose (Anion Exchange).
-
Loading: Load the neutralized crude mixture onto the column (equilibrated with water).
-
Wash: Wash with water to elute unreacted Adenosine (neutral).
-
Elution: Apply a linear gradient of Triethylammonium bicarbonate (TEAB) buffer (0 to 0.5 M).
-
Elution Order: AMP elutes before ADP/ATP impurities.
-
-
Desalting: Lyophilize the AMP fractions. Repeat lyophilization with water to remove volatile TEAB salts.
Quality Control Parameters
| Test | Method | Acceptance Criteria |
| Identity | Singlet at ~3-4 ppm (relative to | |
| Isotope Enrichment | HR-MS (ESI-) | M-1 peak at 351.07 (vs 346.06 for unlabeled) |
| Purity | HPLC (C18) | >98% area under curve |
| Sugar Pucker | Analysis of |
Metabolic Pathway Context (DOT Visualization)
Figure 2: Potential metabolic fate of the synthesized tracer in biological systems.
References
-
Vorbrüggen, H., & Höfle, G. (1981). On the Mechanism of the Silane-Friedel-Crafts Reaction of Silylated Nucleosides. Chemische Berichte.
-
Yoshikawa, M., Kato, T., & Takenishi, T. (1967). A Novel Method for Phosphorylation of Nucleosides to 5'-Nucleotides. Tetrahedron Letters.
-
Ikemoto, T., et al. (2024). Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. (Discusses Yoshikawa optimization).
-
Zarkin, A. K., et al. (2018). Synthesis of 13C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13C5] ribofuranosyl 5'-monophosphate.[8] Journal of Labelled Compounds and Radiopharmaceuticals.
Sources
- 1. Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Phosphonylation of 5′-Adenosine Monophosphate (5′-AMP) via Pyrophosphite [PPi(III)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis of ImpA (adenosine 5'-phosphorimidazolide) | McManus Lab [mcmanuslab.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 13 C-labeled 5-aminoimidazole-4-carboxamide-1-β-D-[13 C5 ] ribofuranosyl 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
